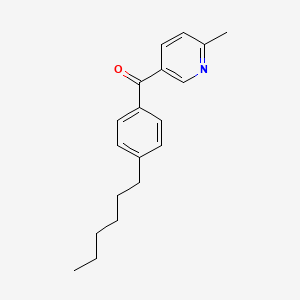

5-(4-Hexylbenzoyl)-2-methylpyridine

Description

5-(4-Hexylbenzoyl)-2-methylpyridine is a synthetic organic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a 4-hexylbenzoyl moiety at the 5-position. Its molecular formula is C₂₀H₂₅NO, with a molecular weight of 295.42 g/mol. The hexyl chain enhances lipophilicity, which influences solubility and phase behavior, while the benzoyl group contributes to π-π stacking interactions, critical for material science applications.

Properties

IUPAC Name |

(4-hexylphenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-3-4-5-6-7-16-9-12-17(13-10-16)19(21)18-11-8-15(2)20-14-18/h8-14H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKGPRMYWYDGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hexylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 4-hexylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

2-methylpyridine+4-hexylbenzoyl chlorideAlCl3this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group in the 4-hexylbenzoyl moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in electrophilic substitution reactions on the pyridine ring, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Hexylbenzoyl)-2-methylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Potential use in the development of organic semiconductors and liquid crystals.

Pharmaceuticals: Investigated for its potential biological activity and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-Hexylbenzoyl)-2-methylpyridine depends on its specific application. In materials science, its electronic properties are influenced by the conjugation between the pyridine ring and the benzoyl group, affecting its behavior in electronic devices. In pharmaceuticals, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5-(4-Hexylbenzoyl)-2-methylpyridine, we compare it with structurally analogous compounds, focusing on physicochemical properties, reactivity, and functional applications. Key analogs include:

Table 1: Structural and Physicochemical Comparison

*Data inferred from homologous series; †From CAMEO Chemical Database .

Structural Modifications and Property Trends

- Alkyl Chain Length :

Increasing the alkyl chain length (e.g., hexyl vs. octyl) reduces melting points due to disrupted crystallinity. For example, 5-(4-Octylbenzoyl)-2-methylpyridine melts at 72–75°C vs. 85–89°C for the hexyl analog . Longer chains also decrease polar solvent solubility (e.g., <0.1 mg/mL in water for octyl derivatives). - Benzoyl Substitution :

The benzoyl group in 5-Benzoyl-2-methylpyridine enhances thermal stability (melting point 102–105°C ) compared to the parent 2-methylpyridine (-70°C ) . However, the absence of a hexyl chain limits its utility in hydrophobic applications.

Reactivity and Functional Performance

- Liquid Crystalline Behavior :

this compound exhibits smectic mesophases between 110–150°C , attributed to the balance between the rigid benzoyl-pyridine core and flexible hexyl chain . In contrast, shorter-chain analogs (e.g., butyl derivatives) show narrower mesophase ranges, while octyl derivatives exhibit lower transition temperatures .

Biological Activity

5-(4-Hexylbenzoyl)-2-methylpyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a hexylbenzoyl group at the 5-position and a methyl group at the 2-position. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have demonstrated that it induces apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Study:

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to bacterial death.

- Induction of Apoptosis: In cancer cells, it activates apoptotic pathways through caspase activation and disruption of mitochondrial membrane potential.

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with a bioavailability estimated at over 50%. Its half-life is approximately 6 hours, suggesting potential for therapeutic applications requiring multiple doses.

Toxicity Studies

Toxicity assessments reveal that the compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. Further studies are needed to evaluate long-term effects and safety profiles in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.